6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal
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Overview
Description
6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal is a synthetic glycosylation reagent commonly used in the synthesis of oligosaccharides and sugar derivatives . This compound is known for its high purity and can be custom synthesized to meet specific requirements . It plays a crucial role in carbohydrate chemistry, particularly in the preparation of complex oligosaccharides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal involves the sequential treatment of lactal derivatives with tert-butyldiphenylsilyl chloride (TBDPSCl) in dry pyridine at room temperature for 6–8 hours . It is essential to evaporate dry pyridine from the starting materials 2–3 times before adding the silylating reagent (TBDPSCl) to ensure the reaction’s success .
Industrial Production Methods
While specific industrial production methods for 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal are not widely documented, the compound’s high purity and custom synthesis capabilities suggest that it can be produced on a large scale to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to new products.
Substitution: Substitution reactions, particularly involving the silyl groups, are common in the compound’s chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal include tert-butyldiphenylsilyl chloride (TBDPSCl), pyridine, and other silylating agents . Reaction conditions typically involve room temperature and dry solvents to ensure the desired outcomes .
Major Products
The major products formed from the reactions of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal include various silylated derivatives and oligosaccharides, which are essential in carbohydrate chemistry .
Scientific Research Applications
6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex oligosaccharides and sugar derivatives.
Biology: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
Medicine: Research into the compound’s medicinal properties, particularly in drug development, is ongoing.
Mechanism of Action
The mechanism of action of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal involves its role as a glycosylation reagent. It facilitates the formation of glycosidic bonds in oligosaccharide synthesis by acting as a donor or acceptor in glycosylation reactions . The compound’s silyl groups protect specific hydroxyl groups, allowing for selective reactions and the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal include:
Uniqueness
6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal is unique due to its high purity and custom synthesis capabilities . Its specific silylation pattern allows for selective reactions, making it a valuable reagent in carbohydrate chemistry .
Properties
IUPAC Name |
(2R,3R,5R)-6-[tert-butyl(dimethyl)silyl]oxy-4-[(1R,2R,3S,4S,5R)-6-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4,5-pentahydroxyhexoxy]-2,3,5-trihydroxyhexanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O12Si2/c1-23(2,3)37(7,8)34-12-15(27)17(29)19(31)20(32)22(33)36-21(18(30)14(26)11-25)16(28)13-35-38(9,10)24(4,5)6/h11,14-22,26-33H,12-13H2,1-10H3/t14-,15+,16+,17-,18+,19-,20+,21?,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVESDHUFJKYMIH-ZJJZJOARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(C(C(C(O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O12Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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